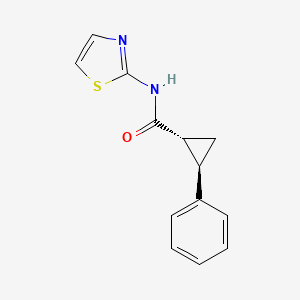
3-Bromo-1-methanesulfonylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both bromine and methanesulfonyl groups in the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methanesulfonylazetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient route to the desired azetidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-methanesulfonylazetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds.
Applications De Recherche Scientifique
3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of ring strain on biological systems.
Industry: Used in the synthesis of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methanesulfonylazetidine involves its ability to undergo various chemical reactions due to the presence of the bromine and methanesulfonyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing ones. The ring strain in the azetidine ring also plays a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound without any substituents.
1-Arenesulfonylazetidines: Similar compounds with different substituents on the nitrogen atom.
3-Iodoazetidine: Another halogenated azetidine with iodine instead of bromine
Uniqueness
3-Bromo-1-methanesulfonylazetidine is unique due to the combination of the bromine and methanesulfonyl groups, which impart distinct reactivity and properties. The presence of these groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C4H8BrNO2S |
|---|---|
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
3-bromo-1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H8BrNO2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3H2,1H3 |
Clé InChI |
GGTLMNHXCICRAH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



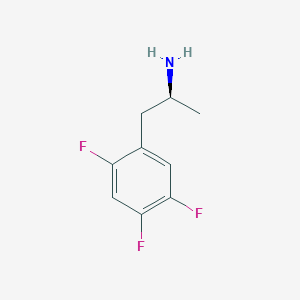
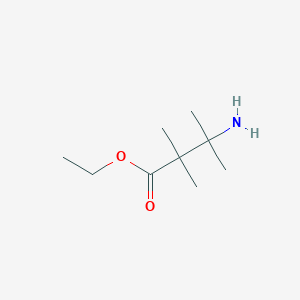
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)


![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
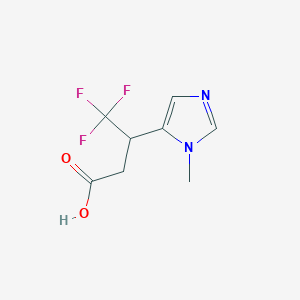
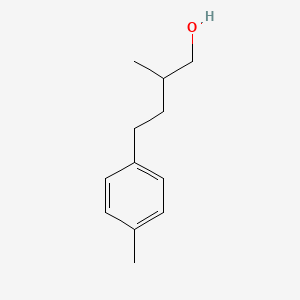
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
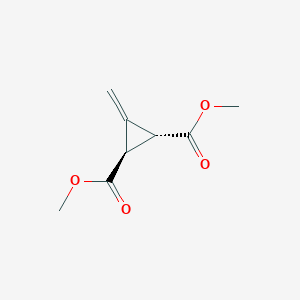
![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)

